molecular formula C10H17N2O15P3 B1210200 Ara-ttp CAS No. 66097-68-5

Ara-ttp

Cat. No.: B1210200
CAS No.: 66097-68-5
M. Wt: 498.17 g/mol
InChI Key: RZCIEJXAILMSQK-JAGXHNFQSA-N
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Description

Ara-ttp (arabinofuranosyl-thymine triphosphate) is a nucleotide analog derived from the phosphorylation of Ara-UMP (1-β-D-arabinofuranosyluracil monophosphate), a substrate of thymidylate synthase (TS) . TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis. While its direct inhibitory activity on TS remains uncharacterized, its metabolic precursor, Ara-C (cytarabine), is a well-established chemotherapeutic agent that inhibits TS indirectly in intact cells .

Properties

CAS No.

66097-68-5

Molecular Formula

C10H17N2O15P3

Molecular Weight

498.17 g/mol

IUPAC Name

[[(2R,3S,4S,5R)-3,4-dihydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H17N2O15P3/c1-4-2-12(10(16)11-8(4)15)9-7(14)6(13)5(25-9)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h2,5-7,9,13-14H,3H2,1H3,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19)/t5-,6-,7+,9-/m1/s1

InChI Key

RZCIEJXAILMSQK-JAGXHNFQSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Synonyms

1 beta-D-arabinofuranosylthymine 5'-triphosphate
ara TTP
ara-TTP
arabinosylthymine 5'-triphosphate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Ara-ttp shares functional and structural similarities with other nucleotide analogs, particularly those targeting TS or DNA synthesis. Below is a comparative analysis based on biochemical properties, mechanisms, and therapeutic implications:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Structure Mechanism of Action TS Inhibition Efficacy Clinical Applications Key Toxicities
This compound Arabinose-conjugated thymine triphosphate Incorporates into DNA, disrupts replication; TS substrate Not directly quantified Investigational (inferred) Unclear (likely myelosuppression)
dFdUMP Difluorodeoxyuridine monophosphate Direct TS inhibition via stable ternary complex formation ~90% inhibition in solid tumors Pancreatic, breast cancer Myelosuppression, neuropathy
Ara-C (Cytarabine) Arabinose-conjugated cytosine Converts to Ara-CTP, incorporates into DNA, causing chain termination Indirect TS inhibition via dCTP pool reduction Acute myeloid leukemia (AML) Cerebellar toxicity, cytopenia

Key Findings

Structural Differences: this compound and Ara-C both contain arabinose sugar moieties but differ in base composition (thymine vs. cytosine). This structural variance influences their metabolic activation pathways and DNA incorporation specificity . dFdUMP, a fluorinated analog, lacks the arabinose group, enabling stronger TS binding via fluorine-induced stabilization .

Mechanistic Profiles :

  • This compound’s role as a TS substrate distinguishes it from dFdUMP, a direct TS inhibitor. While dFdUMP achieves >90% TS inhibition in vitro, this compound’s efficacy is inferred from its metabolic relationship with Ara-UMP and TS .
  • Ara-C indirectly affects TS by depleting dCTP pools, whereas this compound may directly interfere with thymidine-dependent DNA synthesis .

Clinical and Toxicological Considerations :

  • dFdUMP (metabolite of gemcitabine) is clinically validated in solid tumors, with toxicity linked to its prolonged half-life and broad cell cycle activity .
  • Ara-C’s dose-limiting cerebellar toxicity contrasts with this compound’s undefined safety profile, underscoring the need for targeted studies .

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